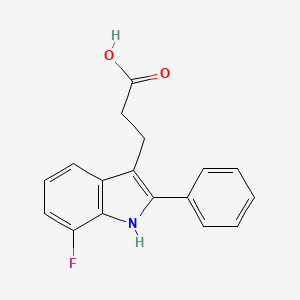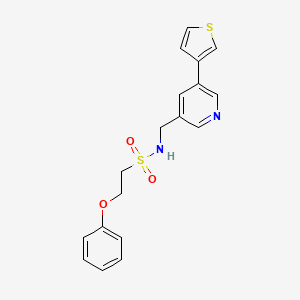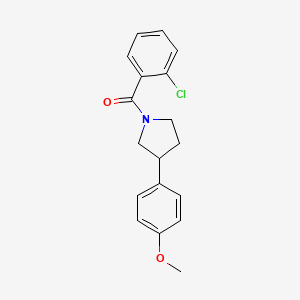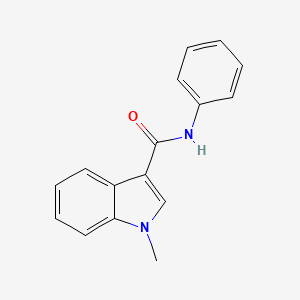![molecular formula C20H19N5O B2774417 3-(3,4-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-92-8](/img/structure/B2774417.png)
3-(3,4-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring. They are known for their diverse biological activities and are used in medicinal chemistry for drug discovery .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines consists of a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) .Chemical Reactions Analysis
Triazolopyrimidines can undergo various reactions. For instance, they can undergo ring fission in warm alkaline solution or in dilute sulfuric acid . They can also dimerize in the presence of the cyanide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure, including the nature and position of its substituents. Triazolopyrimidines, in general, are known for their stability and bioactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on compounds structurally related to "3-(3,4-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one" often involves their synthesis and the exploration of chemical reactions they undergo. For instance, the study by Farghaly outlines the synthesis and reactions of triazolopyrimidinones, showcasing their potential to react with various reagents to afford new chemical structures with potential bioactivity. This research underscores the versatility of triazolopyrimidinones in chemical synthesis, offering a pathway to diverse derivatives through reactions with hydrazine hydrate, hydroxylamine, and other heterocyclic amines, which can lead to the creation of pyridines, pyrazoles, isoxazoles, and azolopyrimidines (Farghaly, 2008).
Potential Applications in Drug Discovery
Another avenue of research involves the examination of these compounds for their antimicrobial properties, as detailed by Kumar et al. They synthesized a series of triazolopyrimidines and tested them against various bacterial strains, identifying compounds with significant antibacterial activity. This suggests potential applications in the development of new antibacterial agents, highlighting the importance of triazolopyrimidines in drug discovery research (Kumar et al., 2009).
Structural and Spectroscopic Characterization
The research on these compounds also extends to their structural and spectroscopic characterization. Lahmidi et al. conducted a study on a novel derivative of pyrimidine, providing insights into its crystal structure, spectroscopic properties, and Hirshfeld surface analysis. Such detailed characterization is crucial for understanding the molecular basis of their potential biological activities and for guiding the design of new compounds with enhanced properties (Lahmidi et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-4-7-16(8-5-13)11-24-12-21-19-18(20(24)26)22-23-25(19)17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUNKWUFHIWCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2774341.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2774343.png)





![7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
